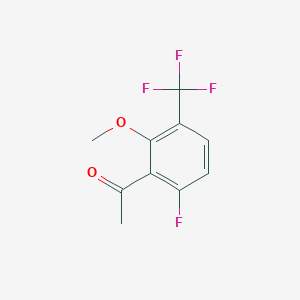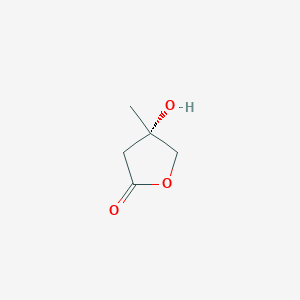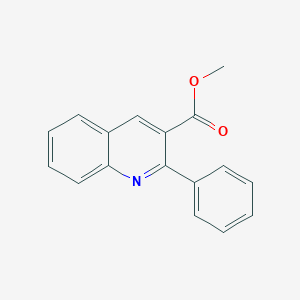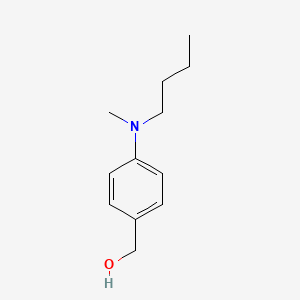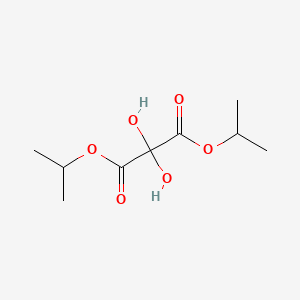![molecular formula C19H20F3N B12835943 N,N-dimethyl-4-phenyl-4-[4-(trifluoromethyl)phenyl]but-3-en-1-amine](/img/structure/B12835943.png)
N,N-dimethyl-4-phenyl-4-[4-(trifluoromethyl)phenyl]but-3-en-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N-dimethyl-4-phenyl-4-[4-(trifluoromethyl)phenyl]but-3-en-1-amine is an organic compound that features a complex structure with both phenyl and trifluoromethyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N,N-dimethyl-4-phenyl-4-[4-(trifluoromethyl)phenyl]but-3-en-1-amine typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and can be tailored to achieve high yields.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the production process. The choice of reagents and catalysts is crucial to ensure the purity and yield of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
N,N-dimethyl-4-phenyl-4-[4-(trifluoromethyl)phenyl]but-3-en-1-amine can undergo various types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where a nucleophile replaces a leaving group in the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
N,N-dimethyl-4-phenyl-4-[4-(trifluoromethyl)phenyl]but-3-en-1-amine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which N,N-dimethyl-4-phenyl-4-[4-(trifluoromethyl)phenyl]but-3-en-1-amine exerts its effects involves interactions with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the observed biological activities. The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N,N-dimethyl-4-phenylbut-3-en-1-amine: Lacks the trifluoromethyl group, which may affect its chemical properties and biological activities.
N,N-dimethyl-4-[4-(trifluoromethyl)phenyl]but-3-en-1-amine: Similar structure but with different substituents, leading to variations in reactivity and applications.
Uniqueness
The presence of both phenyl and trifluoromethyl groups in N,N-dimethyl-4-phenyl-4-[4-(trifluoromethyl)phenyl]but-3-en-1-amine imparts unique chemical properties, such as increased lipophilicity and stability. These properties can enhance its performance in various applications, making it a valuable compound for research and industrial use.
Eigenschaften
Molekularformel |
C19H20F3N |
|---|---|
Molekulargewicht |
319.4 g/mol |
IUPAC-Name |
(E)-N,N-dimethyl-4-phenyl-4-[4-(trifluoromethyl)phenyl]but-3-en-1-amine |
InChI |
InChI=1S/C19H20F3N/c1-23(2)14-6-9-18(15-7-4-3-5-8-15)16-10-12-17(13-11-16)19(20,21)22/h3-5,7-13H,6,14H2,1-2H3/b18-9+ |
InChI-Schlüssel |
ZWADQKBIAKHZFT-GIJQJNRQSA-N |
Isomerische SMILES |
CN(C)CC/C=C(\C1=CC=CC=C1)/C2=CC=C(C=C2)C(F)(F)F |
Kanonische SMILES |
CN(C)CCC=C(C1=CC=CC=C1)C2=CC=C(C=C2)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Pyrazolin-5-one, 4-[[p-(dimethylamino)phenyl]imino]-1-(p-fluorophenyl)-3-methyl-](/img/structure/B12835875.png)
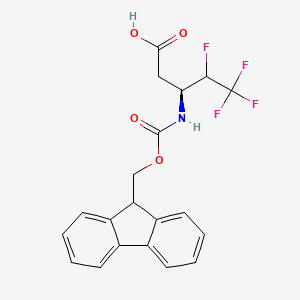
![(4S)-2-(Benzo[d]thiazol-2-ylthio)-4-benzyl-2-(bromodifluoromethyl)oxazolidine](/img/structure/B12835884.png)
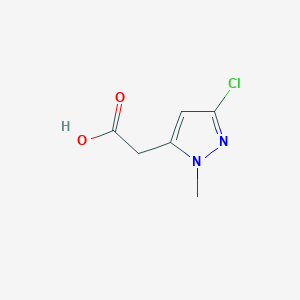
![3-(Benzo[b]thiophen-2-yl)-6,6-dimethyl-4,6-dihydropyrrolo[3,4-c]pyrazole-5-carbonylchloride](/img/structure/B12835891.png)
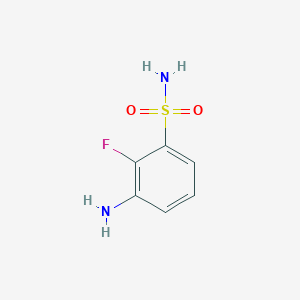
![Ethyl 2-[azetidin-3-yl(methyl)amino]acetate](/img/structure/B12835898.png)
![4'-(Benzyloxy)[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B12835910.png)

